4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide
Description
This compound features a benzamide core substituted with a 2-ethylphenyl group at the N-position and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxymethyl group at the para position of the benzamide ring.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-4-19-8-5-6-10-22(19)27-25(28)20-14-12-18(13-15-20)17-29-23-11-7-9-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPQDQKWMIDDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Key variables influencing yield and purity include:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Acid Catalyst | p-Toluenesulfonic acid | 85–90% |
| Solvent | Tetrahydrofuran (THF) | Minimizes side products |
| Temperature | 60–70°C | Balances kinetics and decomposition |
Post-cyclization, the 7-hydroxy group is protected as a methyl ether or silyl ether to prevent undesired reactivity during subsequent steps.
Preparation of 4-(Chloromethyl)-N-(2-ethylphenyl)benzamide
This intermediate is synthesized via a three-step sequence:
Friedel-Crafts Acylation
Benzoylation of toluene derivatives using benzoyl chloride in the presence of AlCl₃ generates 4-methylbenzophenone. Subsequent nitration and reduction yield 4-aminomethylbenzophenone, though this route requires careful regiocontrol.
Amide Coupling with 2-Ethylaniline
The aminomethyl intermediate is reacted with 2-ethylaniline using coupling agents such as HATU or EDCl/HOBt:
Chlorination of the aminomethyl group using SOCl₂ or PCl₃ furnishes the chloromethyl derivative:
Williamson Ether Synthesis for Fragment Coupling
The final assembly involves nucleophilic displacement of the chloromethyl group by the benzofuran-7-olate:
Reaction Conditions and Yield Optimization
| Parameter | Optimal Value | Effect |
|---|---|---|
| Base | K₂CO₃ | Generates phenoxide in situ |
| Solvent | DMF or DMSO | Enhances nucleophilicity |
| Temperature | 80–90°C | Completes reaction in 6–8 h |
| Molar Ratio | 1:1.2 (Benzofuran:Chloromethyl) | Drives reaction to completion |
Under these conditions, yields of 70–75% are achievable, with purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
Analytical Characterization and Validation
Critical spectroscopic data for the final compound include:
-
¹H NMR (600 MHz, CDCl₃) :
δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.90 (s, 1H, benzofuran-H), 4.62 (s, 2H, OCH₂), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.52 (s, 6H, C(CH₃)₂), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃). -
HRMS (ESI+) :
Calculated for C₂₇H₂₈NO₃ [M+H]⁺: 414.2069; Found: 414.2072.
Challenges and Alternative Methodologies
Competing Side Reactions
-
Ether Cleavage : Prolonged heating in polar aprotic solvents can lead to retro-etherification. Mitigated by using anhydrous conditions and molecular sieves.
-
Oxidation of Dihydrobenzofuran : Air-sensitive intermediates require inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions: 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its electronic properties.
Reduction: : Reduction reactions can simplify the compound or yield more active derivatives.
Substitution: : Various substituents on the aromatic rings can be modified through nucleophilic or electrophilic substitution reactions.
Oxidation: : Common reagents include potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: : Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: : Reagents like chlorinating agents or brominating agents in the presence of a catalyst.
Major Products: The specific products formed depend on the reagents and conditions used. Oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
This compound has diverse scientific applications:
Chemistry: : Used as an intermediate in organic synthesis, and as a reference material for structural and reactivity studies.
Biology: : Employed in studies of enzyme interactions and receptor binding due to its benzofuran structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide exerts its effects is primarily through interaction with biological macromolecules. The benzofuran moiety can bind to active sites on enzymes or receptors, altering their activity. The benzamide group can form hydrogen bonds and hydrophobic interactions, stabilizing these interactions. This dual interaction enhances its bioactivity and specificity for particular molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Benzamide Substituents
The following compounds share the 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide backbone but differ in the N-substituent, influencing physicochemical and biological properties:
Key Observations:
Comparison with Pesticidal Carbamates Sharing the Benzofuran Motif
The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl group is a hallmark of carbamate insecticides like carbofuran (Furadan) and benfuracarb . However, the target compound’s benzamide functional group distinguishes it mechanistically:
| Compound Name | Functional Group | Molecular Weight | Toxicity (WHO Class) | Primary Application |
|---|---|---|---|---|
| Carbofuran (Furadan) | Carbamate | 221.25 | Ib (Highly hazardous) | Insecticide/nematicide |
| Benfuracarb | Carbamate-thio | 410.5 | II (Moderately toxic) | Systemic insecticide |
| Target Benzamide | Benzamide | 399.48 | Not classified | Research compound (assumed) |
Key Observations:
- Mechanistic Divergence : Carbamates inhibit acetylcholinesterase (AChE), whereas benzamides may target unrelated pathways (e.g., kinase inhibition or receptor modulation) .
- Toxicity Profile : The absence of a carbamate group in the target compound likely reduces acute toxicity compared to carbofuran (WHO Class Ib) .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of benzamides have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung Cancer) | 1.54 | Inhibits cell proliferation at G1 phase |
| Compound C | U937 (Leukemia) | 0.19 | Disrupts mitochondrial function |
These findings suggest that modifications in the structural components of benzamide derivatives can enhance their biological efficacy against cancer cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Many studies indicate that these compounds trigger apoptosis in cancer cells by activating caspases and increasing p53 expression levels .
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G1 phase, effectively halting cancer cell proliferation .
Study 1: Anticancer Efficacy in MCF-7 Cells
A recent investigation evaluated the effects of a related compound on MCF-7 breast cancer cells. The study found that the compound exhibited an IC50 value of 0.65 µM , indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased caspase 3/7 activity and elevated p53 levels .
Study 2: Comparative Analysis with Doxorubicin
In a comparative study against doxorubicin, a well-known chemotherapeutic agent, it was found that certain derivatives of benzamides showed comparable or superior activity. For instance, one derivative demonstrated an IC50 value of 0.12 µM , significantly lower than doxorubicin’s typical range .
Q & A
Q. How do steric effects from the 2,2-dimethyl-dihydrobenzofuran moiety impact conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
